![molecular formula C22H27N3O5S B4137185 N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B4137185.png)
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, also known as ATB-346, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound is a nonsteroidal anti-inflammatory drug (NSAID) that has been designed to reduce the gastrointestinal side effects associated with traditional NSAIDs.
Mécanisme D'action
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide selectively targets COX-2, which is the main enzyme responsible for inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has a significantly reduced risk of causing gastrointestinal side effects compared to traditional NSAIDs. This is due to the fact that the compound is designed to release hydrogen sulfide (H2S) in the gut, which has been shown to have protective effects on the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is its reduced risk of causing gastrointestinal side effects, which makes it a more attractive option than traditional NSAIDs for the treatment of inflammatory conditions. However, one limitation of the compound is that it has not yet been approved for clinical use and therefore cannot be used in human studies.
Orientations Futures
There are several potential future directions for the development of N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide. One area of research is the investigation of the compound's potential in the treatment of chronic pain conditions, such as fibromyalgia and chronic low back pain. Another area of research is the development of new drug delivery systems for N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, which could improve its efficacy and reduce the risk of side effects. Finally, there is also potential for the development of new compounds that are based on the structure of N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, which could have improved pharmacological properties.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been extensively studied in preclinical models for its anti-inflammatory and analgesic properties. The compound has been shown to be effective in reducing inflammation and pain in models of arthritis, inflammatory bowel disease, and neuropathic pain.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-28-18-12-16(13-19(29-6-2)20(18)30-7-3)21(27)24-25-22(31)23-17-10-8-15(9-11-17)14(4)26/h8-13H,5-7H2,1-4H3,(H,24,27)(H2,23,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUZUCVJFRINTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.